molecular formula C25H31NO9 B1246855 Menoxymycin B

Menoxymycin B

Cat. No. B1246855
M. Wt: 489.5 g/mol
InChI Key: YPUKEVIVDLXYHG-VUHJHAOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Menoxymycin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antibiotic Properties and Anticancer Applications

  • Antitumor Activity : Menoxymycin B is related to the bleomycin family of glycopeptide antibiotics, which exhibit potent antitumor activity against lymphomas, head and neck cancers, and germ-cell tumors (Chen & Stubbe, 2005).
  • DNA Interaction and Cell Death Induction : The antitumor efficiency of related antibiotics, like pingyangmycin, is associated with their ability to cause DNA strand breaks, leading to cell death in cancer cell lines (Tai et al., 2000).
  • Strain Improvement for Anticancer Drugs : Research on analogues of bleomycin, such as 6′-deoxy-bleomycin Z, which have improved antitumor activity, demonstrates the potential for developing next-generation anticancer drugs (Zhu et al., 2018).

Novel Compound Discovery

  • Isolation of New Compounds : Menoxymycin B has been isolated as a novel compound from marine-derived Streptomyces sp. L211, indicating its potential for diverse applications in biotechnology and pharmacology (Guo, 2014).

DNA Binding and Mechanism of Action

  • DNA Binding Motifs : Research on bleomycin, to which Menoxymycin B is related, has identified specific DNA motifs that bind strongly to these antibiotics, indicating their mechanism of action (Akiyama et al., 2008).
  • Mechanism of Action : Bleomycin group antibiotics, similar to Menoxymycin B, mediate dioxygen activation and sequence-selective degradation of DNA, which is crucial for their antitumor properties (Hecht, 2000).

Drug Development and Optimization

  • Drug Development from Microbial Metabolites : The discovery of bleomycin and its derivatives, including Menoxymycin B, highlights the importance of microbial metabolites in the development of anticancer drugs (Takeuchi, 2005).

properties

Product Name

Menoxymycin B

Molecular Formula

C25H31NO9

Molecular Weight

489.5 g/mol

IUPAC Name

methyl 2-[(1R,3R,4R)-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate

InChI

InChI=1S/C25H31NO9/c1-10-18-20(24(31)16(34-10)9-17(27)33-5)23(30)13-7-6-12(22(29)19(13)25(18)32)15-8-14(26(3)4)21(28)11(2)35-15/h6-7,10-11,14-16,21,24,28-29,31H,8-9H2,1-5H3/t10-,11-,14-,15-,16-,21-,24+/m1/s1

InChI Key

YPUKEVIVDLXYHG-VUHJHAOPSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@H](O[C@@H]([C@@H]4O)CC(=O)OC)C)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC(C4O)CC(=O)OC)C)O)N(C)C)O

synonyms

menoxymycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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